molecular formula C16H15N3O B2452002 1-(1H-indol-3-yl)-3-(p-tolyl)urea CAS No. 941879-07-8

1-(1H-indol-3-yl)-3-(p-tolyl)urea

Cat. No. B2452002
CAS RN: 941879-07-8
M. Wt: 265.316
InChI Key: KSLQRGCOWPEFMZ-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a core part of many natural products and pharmaceuticals . It’s known as benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Urea derivatives, on the other hand, are used in a variety of applications, including as components of pharmaceuticals .


Synthesis Analysis

The synthesis of indazole-containing compounds, which are similar to indole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Molecular Structure Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indazole-containing compounds, similar to indole, have been synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Osmolyte Interactions and Protein Stability

Research has highlighted the complex interplay between certain urea compounds and osmolytes in marine organisms. For example, marine cartilaginous fishes utilize a combination of urea and methylamines as osmolytes to stabilize proteins against environmental stress, demonstrating a unique thermodynamic compensation mechanism (Lin & Timasheff, 1994).

Synthetic Applications in Green Chemistry

In green chemistry, urea derivatives have been synthesized through gold-catalyzed hydroamination, showcasing efficient routes for preparing indole-1-carboxamides, which are of interest for their potential applications in drug development and materials science (Ye et al., 2009).

Anion Receptor Chemistry

Urea-based tripodal receptors have been studied for their ability to complex with anions, demonstrating significant anion-dependent conformational flexibility. This research has implications for the development of new sensors and materials for capturing specific anions (Turner, Paterson, & Steed, 2006).

Enzyme Activity Analysis

Urea compounds have also been explored in the context of enzyme activity, particularly urease. Spectrometric and voltammetric analysis of urease activity provides insights into the potential for developing electrochemical sensors, which could have applications in diagnostics and environmental monitoring (Hubálek et al., 2007).

Molecular Structure and DFT Studies

The structural analysis of novel indole derivatives, including their synthesis, characterization, and computational studies, offers insights into their potential applications in non-linear optical (NLO) technologies and materials science. These studies combine experimental and computational approaches to better understand the properties of these compounds (Tariq et al., 2020).

Catalysis and Chemical Synthesis

Indole derivatives, such as those studied in these papers, are crucial in catalysis, demonstrating their roles in synthetic routes to complex molecules. This research underpins the development of new methodologies for chemical synthesis, with broad implications for pharmaceuticals, agrochemicals, and materials science (Das et al., 2019; Garbe et al., 2000).

Mechanism of Action

While the specific mechanism of action for “1-(1H-indol-3-yl)-3-(p-tolyl)urea” is not available, indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are used in the synthesis of a variety of drugs and could be a valuable area for future research .

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLQRGCOWPEFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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